molecular formula C17H18O5 B8408529 Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanol

Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanol

Cat. No. B8408529
M. Wt: 302.32 g/mol
InChI Key: WLAKGWDVJHRVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanol is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(3-ethoxy-4-methoxyphenyl)methanol

InChI

InChI=1S/C17H18O5/c1-3-20-15-8-11(4-6-13(15)19-2)17(18)12-5-7-14-16(9-12)22-10-21-14/h4-9,17-18H,3,10H2,1-2H3

InChI Key

WLAKGWDVJHRVFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=CC3=C(C=C2)OCO3)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 4-bromo-2-ethoxy-1-methoxy-benzene (1.65 g, 7.1 mmol) and dry THF (15 mL) was cooled to −78° C., evacuated and refilled with nitrogen for 10 cycles. To this clear solution was slowly added n-butyllithium (2.9 mL, 7.1 mmol) and stirred for 20 min. Then a mixture of benzo[1,3]dioxole-5-carbaldehyde (0.98 g, 6.5 mmol) in dry THF (20 mL) was added and stirred for 1 hour at −78° C. The mixture was quenched with isopropanol (3.0 mL, 39 mmol) and added water (10 mL). The mixture was extracted with EtOAc (3×50 mL). The combined organic phases were washed with water (2×50 mL), dried over MgSO4 and concentrated to oil, which was purified by flash column chromatography (EtOAc/Hexane) to give benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanol as an off-white solid (1.1 g, 56% yield): 1H NMR (CDCl3) δ 1.44 (t, J=7 Hz, 3H, CH2CH3), 2.11 (d, J=3 Hz, 1H, OH), 3.86 (s, 3H, OCH3), 4.07 (q, J=7 Hz, 2H, CH2CH3), 5.71 (d, J=3 Hz, 1H, CH), 5.93 (s, 2H, CH2), 6.74-6.91 (m, 6H, Ar). The product was used in the next step without further purification.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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